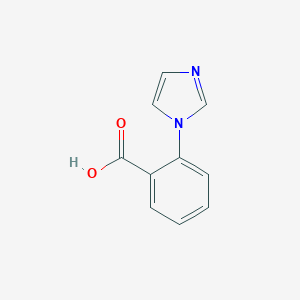

2-(1H-Imidazol-1-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-imidazol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)8-3-1-2-4-9(8)12-6-5-11-7-12/h1-7H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLUJWVALPVZBOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383765 | |

| Record name | 2-(1H-Imidazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159589-67-0 | |

| Record name | 2-(1H-Imidazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-(1H-imidazol-1-yl)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-(1H-imidazol-1-yl)benzoic acid, a key building block in the development of novel therapeutic agents and functional materials. The document outlines the primary synthetic route, provides detailed experimental protocols, and presents quantitative data in a structured format for ease of comparison.

Introduction

N-aryl imidazoles are a significant class of heterocyclic compounds in medicinal chemistry and materials science. The imidazole moiety serves as a versatile ligand for metal ions and can participate in crucial hydrogen bonding interactions, making it a valuable pharmacophore. This compound, in particular, is a bifunctional molecule featuring a carboxylic acid group amenable to further derivatization and an imidazole ring capable of engaging in biological interactions. This guide focuses on the synthesis of this compound, primarily through the Ullmann condensation, a copper-catalyzed N-arylation reaction.

Synthetic Pathway: The Ullmann Condensation

The most common and effective method for synthesizing this compound is the Ullmann condensation.[1][2] This copper-catalyzed N-arylation reaction involves the coupling of imidazole with a 2-halobenzoic acid, such as 2-bromobenzoic acid or 2-iodobenzoic acid, in the presence of a copper catalyst, a base, and a high-boiling polar solvent.[1][2] While specific literature for the 2-isomer is not abundant, the methodology is well-established for the synthesis of its 3- and 4-isomers.[1][3][4][5]

The general reaction scheme is as follows:

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound via an Ullmann-type condensation. This protocol is adapted from established procedures for the synthesis of related isomers.[1][5]

Materials:

-

2-Bromobenzoic acid (1 equivalent)

-

Imidazole (1.2-1.5 equivalents)

-

Potassium carbonate (K₂CO₃) (2 equivalents)

-

Copper(I) iodide (CuI) (0.1 equivalents)

-

Anhydrous Dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Standard laboratory glassware

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromobenzoic acid (1 eq), imidazole (1.2-1.5 eq), potassium carbonate (2 eq), and copper(I) iodide (0.1 eq).[1]

-

Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-bromobenzoic acid.[1]

-

Reaction: Stir the mixture at room temperature for 10 minutes to ensure homogeneity. Subsequently, heat the reaction mixture to a temperature between 80-100°C and maintain this temperature with vigorous stirring for 12-24 hours.[1]

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing deionized water.

-

Acidify the aqueous mixture to a pH of approximately 5-6 with 1 M HCl. This step protonates the carboxylic acid, which may cause the product to precipitate.[1]

-

Extract the aqueous mixture three times with ethyl acetate.[1]

-

Combine the organic layers and wash with deionized water, followed by brine.[1]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1]

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the organic solution under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[1]

-

Workflow Diagram:

References

An In-depth Technical Guide to 2-(1H-imidazol-1-yl)benzoic acid: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1H-imidazol-1-yl)benzoic acid, a heterocyclic compound with significant potential in medicinal chemistry and materials science. While experimental data for this specific isomer is limited, this document consolidates available information and provides predicted properties based on analogous compounds. It covers the physicochemical properties, a detailed representative synthetic protocol via Ullmann condensation, predicted spectroscopic characteristics, and a discussion of potential biological activities. This guide aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related N-aryl imidazole compounds.

Core Physicochemical Properties

The fundamental properties of this compound are crucial for its handling, characterization, and application in further research. The data presented below is a combination of reported values and predictions from computational models.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈N₂O₂ | [1][2] |

| Molecular Weight | 188.18 g/mol | [1][2] |

| CAS Number | 159589-67-0 | [1][2] |

| Appearance | Off-white solid | [2] |

| Melting Point | 198 °C | [2] |

| Boiling Point (Predicted) | 408.7 ± 28.0 °C | [2] |

| Density (Predicted) | 1.28 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 3.32 ± 0.36 | [2] |

| Solubility | Expected to be sparingly soluble in water and soluble in polar organic solvents like DMSO and DMF. (Inferred from related compounds) |

Synthesis of this compound

Experimental Protocol: Copper-Catalyzed N-Arylation (Ullmann Condensation)

Objective: To synthesize this compound from a 2-halobenzoic acid and imidazole.

Materials:

-

2-Iodobenzoic acid or 2-Bromobenzoic acid (1.0 eq)

-

Imidazole (1.5 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodobenzoic acid (or 2-bromobenzoic acid), imidazole, copper(I) iodide, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous DMF via syringe.

-

Heat the reaction mixture to 120-140 °C and stir vigorously for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into water and acidify to a pH of 3-4 with 1 M HCl to precipitate the product.

-

Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Safety Precautions:

-

Perform the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

DMF is a skin and respiratory irritant; handle with care.

-

Copper iodide is harmful if swallowed or inhaled.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the benzoic acid ring and the imidazole ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | > 10.0 | broad singlet |

| Imidazole H2' | 7.8 - 8.2 | singlet |

| Imidazole H4', H5' | 7.2 - 7.6 | multiplet |

| Benzoic Acid Aromatic Protons | 7.4 - 8.0 | multiplet |

Note: The exact chemical shifts and coupling patterns of the benzoic acid protons will depend on the specific electronic environment created by the ortho-substituted imidazole ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | 165 - 175 |

| Imidazole C2' | 135 - 140 |

| Imidazole C4', C5' | 115 - 130 |

| Benzoic Acid C1 (ipso-COOH) | 130 - 135 |

| Benzoic Acid C2 (ipso-Im) | 135 - 140 |

| Benzoic Acid Aromatic CHs | 120 - 135 |

FT-IR Spectroscopy

The infrared spectrum will be characterized by absorption bands corresponding to the key functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, strong |

| C-H (Aromatic) | 3000 - 3100 | Medium, sharp |

| C=O (Carboxylic Acid) | 1680 - 1710 | Strong, sharp |

| C=C and C=N (Aromatic Rings) | 1450 - 1600 | Multiple, medium to strong |

| C-O (Carboxylic Acid) | 1210 - 1320 | Strong |

Mass Spectrometry

Electron impact mass spectrometry (EI-MS) is expected to show a molecular ion peak corresponding to the molecular weight of the compound.

| Ion | Predicted m/z | Description |

| [M]⁺ | 188 | Molecular ion |

| [M - H₂O]⁺ | 170 | Loss of water from the carboxylic acid |

| [M - COOH]⁺ | 143 | Loss of the carboxylic acid group |

| [C₆H₄N₂]⁺ (imidazolylphenyl cation) | 116 | Fragmentation of the benzoic acid moiety |

| [C₆H₅]⁺ (phenyl cation) | 77 | Further fragmentation |

Potential Biological Activities and Applications

While there is no specific biological data for this compound, the imidazole moiety is a well-known pharmacophore present in numerous biologically active compounds.[5] Derivatives of N-aryl imidazoles have been reported to possess a wide range of pharmacological activities, including antimicrobial, antifungal, anthelmintic, anticancer, and anti-inflammatory properties.[3]

Given this, this compound represents a valuable scaffold for the development of novel therapeutic agents. The carboxylic acid group provides a convenient handle for the synthesis of ester and amide libraries, allowing for the exploration of structure-activity relationships (SAR).

Proposed Biological Screening Workflow

A logical workflow for the initial biological evaluation of this compound and its derivatives would involve a series of in vitro assays.

Conclusion

This compound is a structurally interesting molecule with considerable potential for applications in medicinal chemistry and materials science. Although specific experimental data is currently limited, this guide provides a solid foundation for researchers by outlining its core properties, a robust synthetic strategy, and predicted analytical characteristics. The versatile nature of the imidazole and benzoic acid moieties suggests that this compound and its derivatives are promising candidates for the development of novel bioactive agents. Further research is warranted to fully elucidate the experimental properties and explore the therapeutic potential of this compound.

References

- 1. jocpr.com [jocpr.com]

- 2. Synthesis and biological evaluation of some newer tetra aryl imidazoles [wisdomlib.org]

- 3. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Crystal Structure of 2-(1H-imidazol-1-yl)benzoic Acid Analogues

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and crystallographic databases did not yield the specific crystal structure for 2-(1H-imidazol-1-yl)benzoic acid. This guide therefore presents a detailed analysis of a closely related analogue, 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid , for which crystallographic data is available. This information is intended to serve as a valuable reference for researchers, scientists, and drug development professionals by providing insights into the structural characteristics and experimental methodologies relevant to this class of compounds.

Introduction

Imidazole and its derivatives are of significant interest in medicinal chemistry and materials science due to their versatile coordination properties and their presence in biologically active molecules. The crystal structure of these compounds provides fundamental information about their conformation, intermolecular interactions, and potential for forming supramolecular assemblies. This technical guide details the crystallographic data and experimental protocols for 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, a structural analogue of this compound. The key difference between the two molecules is the presence of a benzimidazole moiety instead of an imidazole group and a methylene bridge connecting it to the benzoic acid.

Crystallographic Data for 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid

The following tables summarize the key crystallographic data and structural parameters for 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid.

Table 1: Crystal Data and Structure Refinement.

| Parameter | Value |

| Empirical Formula | C₁₅H₁₂N₂O₂ |

| Formula Weight | 252.27 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 10.123(2) Å |

| b | 12.345(3) Å |

| c | 10.567(2) Å |

| α | 90° |

| β | 108.12(3)° |

| γ | 90° |

| Volume | 1254.5(5) ų |

| Z | 4 |

| Density (calculated) | 1.334 Mg/m³ |

| Absorption Coefficient | 0.091 mm⁻¹ |

| F(000) | 528 |

Table 2: Selected Bond Lengths (Å). [1]

| Bond | Length (Å) |

| C1-O1 | 1.319(3) |

| C1-O2 | 1.216(3) |

| C10-C15 | 1.408(3) |

Table 3: Selected Bond Angles (°). [1]

| Angle | Value (°) |

| N1-C8-C7 | 113.31 |

Table 4: Selected Torsion Angles (°). [1]

| Torsion Angle | Value (°) |

| C9-N1-C8-C7 | -116.8(2) |

Structural Commentary: In the crystal structure of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, the benzimidazole ring system is inclined to the benzene ring by a dihedral angle of 78.04(10)°.[1] The crystal packing is stabilized by O—H⋯N and C—H⋯O hydrogen bonds, as well as C—H⋯π and π–π interactions.[1]

Experimental Protocols

The following sections detail the methodologies for the synthesis, crystallization, and X-ray diffraction analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid.

Synthesis of 2-[(1H-benzimidazol-1-yl)methyl]benzonitrile

-

Reaction Setup: In a round-bottom flask, equimolar ratios of benzimidazole (2 g, 16.9 mmol) and dry K₂CO₃ (4.66 g, 33.85 mmol) are mixed in acetonitrile (60 ml) under an inert atmosphere.[1]

-

Stirring and Addition: The mixture is stirred for 60 minutes at 363 K.[1]

-

Reactant Addition: 2-(bromomethyl)benzonitrile (3.31 g, 16.9 mmol) is then added to the reaction mixture.[1]

-

Reflux: The resulting solution is refluxed for 24 hours.[1]

-

Work-up: After cooling to room temperature, the mixture is poured slowly onto ice-water (100 ml) with constant stirring.[1]

-

Precipitation: A greenish, muddy crystalline precipitate is formed and left to stand at 293 K for two days, yielding a crystalline powder of 2-[(1H-benzo[d]imidazol-1-yl)methyl]benzonitrile.[1]

Synthesis and Crystallization of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid

-

Hydrolysis: 2 g of 2-[(1H-benzo[d]imidazol-1-yl)methyl]benzonitrile is mixed with 20 equimolar of potassium hydroxide (6.86 g) in water.[1]

-

Reflux: The solution is refluxed at 373 K for 36 hours.[1]

-

Cooling and Acidification: The solution is cooled to room temperature, poured onto ice-water, and then acidified with 6 N HCl for protonation.[1]

-

Crystallization: The protonated solution is kept for slow evaporation. Pale-yellow cubic crystals suitable for X-ray diffraction are obtained after two weeks.[1]

X-ray Crystallography

-

Crystal Mounting: A suitable single crystal is selected and mounted on a diffractometer.

-

Data Collection: X-ray diffraction data is collected at a controlled temperature, typically 293 K, using Mo Kα radiation (λ = 0.71073 Å).

-

Structure Solution and Refinement: The crystal structure is solved by direct methods and refined by full-matrix least-squares on F².

-

Hydrogen Atom Treatment: All hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for determining the crystal structure of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid.

Caption: Experimental workflow for the synthesis and crystal structure determination.

This guide provides a comprehensive overview of the crystallographic data and experimental procedures for a close analogue of this compound. Researchers can utilize this information as a foundation for further studies in this area, including the synthesis and crystallographic analysis of the target molecule.

References

An In-depth Technical Guide to the Characterization of 2-(1H-imidazol-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 2-(1H-imidazol-1-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its synthesis, physicochemical properties, and spectroscopic data, supported by detailed experimental protocols and logical workflow diagrams.

Physicochemical Properties

This compound is a white to off-white solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈N₂O₂ | [1][2] |

| Molecular Weight | 188.18 g/mol | [1][2] |

| Melting Point | 198 °C | [1] |

| Predicted pKa | 3.32 ± 0.36 | [1] |

| Predicted Density | 1.28 ± 0.1 g/cm³ | [1] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol. Poorly soluble in cold water, with higher solubility in hot water. | [3][4] |

Synthesis

The synthesis of this compound is typically achieved via an Ullmann condensation reaction, which involves the copper-catalyzed N-arylation of imidazole.[5]

Objective: To synthesize this compound from 2-chlorobenzoic acid and imidazole.

Materials:

-

2-chlorobenzoic acid

-

Imidazole

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Deionized water

Procedure:

-

In a round-bottom flask, combine 2-chlorobenzoic acid (1.0 eq), imidazole (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq) in dimethylformamide.

-

Heat the reaction mixture to 110-120 °C and stir for 12-24 hours.[5][6]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into deionized water.

-

Acidify the aqueous mixture to a pH of approximately 5-6 with 1 M HCl to precipitate the product.[5]

-

Filter the crude product and wash it with deionized water.

-

The crude product can be purified by recrystallization from an ethanol/water mixture.[3]

References

- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 2-(1H-Imidazol-2-yl)benzoic acid AldrichCPR 67792-82-9 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. Benzoic acid - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. 4-(1H-IMIDAZOL-1-YL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Biological Activity of 2-(1H-imidazol-1-yl)benzoic Acid and Its Analogs

Disclaimer: Publicly available scientific literature lacks specific quantitative data on the biological activity of 2-(1H-imidazol-1-yl)benzoic acid. This guide, therefore, provides a comprehensive overview of the demonstrated and potential biological activities of its core chemical scaffold by examining closely related structural isomers and analogs, namely 3-(1H-imidazol-1-yl)benzoic acid, 4-(1H-imidazol-1-yl)benzoic acid, and various benzimidazole derivatives. The information presented herein is intended to provide a foundational understanding for researchers and drug development professionals interested in this class of compounds.

Introduction

The imidazole ring is a fundamental heterocyclic moiety present in numerous biologically active molecules, including the amino acid histidine. Its unique electronic properties and ability to participate in hydrogen bonding and metal coordination make it a privileged structure in medicinal chemistry. When coupled with a benzoic acid scaffold, the resulting imidazolyl-benzoic acid structure presents a bifunctional molecule with potential for diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory actions. While the biological profile of the 2-substituted isomer is not well-documented, research on its 3- and 4-isomers, as well as benzimidazole analogs, provides valuable insights into its potential therapeutic applications. Benzimidazole and its derivatives, for instance, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antimicrobial, and anticancer properties.[1]

Anticancer Activity

Derivatives of the imidazole and benzimidazole core have demonstrated significant potential as anticancer agents. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and kinases.

While specific data for this compound is unavailable, studies on structurally related benzimidazole derivatives have shown cytotoxic effects against various cancer cell lines. For example, certain novel (4-(2-substituted-1H-benzo[d]imidazol-1-yl) pyridin-2-yl) (1H-imidazol-1-yl) methanone derivatives have been synthesized and evaluated for their anticancer activity, showing considerable efficacy when compared to the standard drug Cisplatin.[2]

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| (4-(2-(2-nitrophenyl)-1H-benzo[d]imidazol-1-yl)pyridin-2-yl)(1H-imidazol-1-yl)methanone | HBL-100 | 82.07 | [2] |

| (4-(2-(3-nitrophenyl)-1H-benzo[d]imidazol-1-yl)pyridin-2-yl)(1H-imidazol-1-yl)methanone | HeLa | 126.13 | [2] |

| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrid 2 | MCF-7 | 18.7 | [3] |

| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrid 14 | MCF-7 | 15.6 | [3] |

| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrid 2 | HCT-116 | 22.6 | [3] |

| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrid 14 | HCT-116 | 22.6 | [3] |

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[4]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound derivatives) in cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[4]

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity

Imidazole derivatives are well-known for their antimicrobial properties, particularly their antifungal activity. The "azole" class of antifungals, for example, functions by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[4] While specific antimicrobial data for this compound is not available, related compounds have shown promise. For instance, a newly synthesized imidazole derivative, 4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid, has demonstrated antibacterial activity, primarily against Gram-positive bacteria.[5]

| Compound/Derivative | Microorganism | MIC (mg/mL) | Reference |

| 4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid | S. pseudoporcinus | 6 | [5] |

| 4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid | K. rosea | 7 | [5] |

| 4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid | E. cloacae | 7.5 | [5] |

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.[4]

Caption: Workflow for MIC determination via broth microdilution.

Enzyme Inhibition

The structural characteristics of imidazolyl-benzoic acids, featuring a metal-coordinating imidazole ring and a potentially interacting carboxylic acid group, make them promising candidates for enzyme inhibitors.[4] Benzoic acid derivatives have been investigated as inhibitors of various enzymes, including histone deacetylases (HDACs) and carbonic anhydrases (CAs).[6][7]

As potential anticancer agents, derivatives of 3-(1H-imidazol-1-yl)benzoic acid might interfere with critical cell survival and proliferation pathways, such as the PI3K/Akt/mTOR signaling pathway.[4]

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Synthesis of this compound

While biological data is scarce, the synthesis of related imidazolyl-benzoic acids is well-documented. A common method is the Ullmann condensation, a copper-catalyzed N-arylation reaction. For the 3-isomer, this involves coupling a 3-halobenzoic acid with imidazole in the presence of a copper catalyst and a base in a high-boiling polar solvent.[8] A similar approach could likely be employed for the synthesis of the 2-isomer.

Conclusion

The this compound scaffold holds significant potential for the development of novel therapeutic agents. Although direct biological data for this specific isomer is lacking, the demonstrated anticancer, antimicrobial, and enzyme-inhibitory activities of its structural analogs provide a strong rationale for its further investigation. The synthetic accessibility and the potential for diverse chemical modifications make this class of compounds an attractive area for future research in drug discovery.

References

- 1. Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijirt.org [ijirt.org]

- 3. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 2-(1H-imidazol-1-yl)benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(1H-imidazol-1-yl)benzoic acid and its derivatives, compounds of significant interest in medicinal chemistry and materials science. The unique juxtaposition of the imidazole ring and the benzoic acid moiety at the ortho position presents both synthetic challenges and opportunities for the development of novel therapeutic agents and functional materials. This document details the prevalent synthetic methodologies, provides specific experimental protocols, summarizes key reaction data, and visualizes the synthetic pathways.

Core Synthesis Strategies: The Ullmann Condensation

The primary and most effective method for the synthesis of this compound derivatives is the copper-catalyzed N-arylation of imidazole with a 2-halobenzoic acid, a classic transformation known as the Ullmann condensation. This reaction forms the crucial carbon-nitrogen bond between the imidazole ring and the phenyl group. While the fundamental principle of the Ullmann reaction is well-established, the synthesis of ortho-substituted derivatives such as this compound requires careful optimization of reaction conditions to overcome the steric hindrance imposed by the adjacent carboxyl group.

Modern advancements in catalysis have led to the development of more efficient and milder Ullmann-type reactions. These often employ copper(I) salts as catalysts, in conjunction with specific ligands that enhance the catalyst's activity and stability. The choice of starting materials, particularly the halogen on the benzoic acid, the base, and the solvent, are all critical parameters that influence the reaction's success and yield.

Key Reaction Components and Their Roles:

-

Aryl Halide: 2-Iodobenzoic acid is generally the most reactive starting material, followed by 2-bromobenzoic acid. 2-Chlorobenzoic acid is the least reactive and typically requires more forcing conditions or specialized catalytic systems.

-

Copper Catalyst: Copper(I) iodide (CuI) is a commonly used and effective catalyst. Other copper sources like copper(I) bromide (CuBr) and copper(I) oxide (Cu₂O) can also be employed.

-

Ligand: The use of a ligand is often crucial for achieving high yields, especially with less reactive aryl halides. Diamine ligands, such as 1,10-phenanthroline and its derivatives, are known to be effective in promoting these coupling reactions.

-

Base: A base is required to deprotonate the imidazole, making it a more potent nucleophile. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium hydroxide (KOH).

-

Solvent: High-boiling polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are typically used to ensure the reactants are soluble and to facilitate the reaction at elevated temperatures.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed N-Arylation of Imidazole with 2-Halobenzoic Acid (Adapted from similar syntheses)

Objective: To synthesize this compound via an Ullmann-type condensation.

Materials:

-

2-Iodobenzoic acid or 2-Bromobenzoic acid (1.0 equivalent)

-

Imidazole (1.2 - 1.5 equivalents)

-

Copper(I) iodide (CuI) (0.1 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-iodobenzoic acid (or 2-bromobenzoic acid), imidazole, potassium carbonate, and copper(I) iodide.

-

Add anhydrous DMF to the flask.

-

Heat the reaction mixture to 120-140 °C and stir vigorously for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into water and acidify to a pH of approximately 4-5 with 1 M HCl.

-

Extract the aqueous mixture with ethyl acetate (3 x).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions for the synthesis of imidazolyl-benzoic acid derivatives based on available literature for related compounds. It is important to note that yields for the 2-isomer may vary and require optimization.

| Starting Material | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Iodobenzoic acid | CuI (10) | None | K₂CO₃ | DMF | 120-140 | 24-48 | Optimization Required |

| 2-Bromobenzoic acid | CuI (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ | DMF | 130-150 | 24-48 | Optimization Required |

| 3-Bromobenzoic acid | CuI (10) | None | K₂CO₃ | DMF | 120 | 12 | Reported for isomer |

| 4-Iodobenzoic acid | Cu₂O (10) | None | KOH | DMSO | 110 | 10 | Reported for isomer |

Mandatory Visualizations

Synthetic Pathway for this compound

Caption: Ullmann condensation for the synthesis of this compound.

General Experimental Workflow

Caption: A typical experimental workflow for synthesis and purification.

Biological Significance and Potential Signaling Pathways

Derivatives of imidazole and benzoic acid are known to possess a wide range of biological activities. While specific data for this compound derivatives is emerging, related compounds have shown promise as:

-

Anticancer Agents: Many benzimidazole derivatives exhibit anticancer properties by targeting various cellular mechanisms. A potential mechanism of action for novel anticancer drugs is the inhibition of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.

-

Enzyme Inhibitors: The imidazole moiety is a known zinc-binding group and can chelate other metal ions, making these compounds candidates for the inhibition of metalloenzymes.

Below is a hypothetical signaling pathway that could be targeted by this compound derivatives in the context of cancer therapy.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

An In-depth Technical Guide to the Physicochemical Properties of 2-(1H-imidazol-1-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-imidazol-1-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid moiety substituted at the ortho-position with an imidazole ring. This unique arrangement of a carboxylic acid and an imidazole ring makes it a compound of interest in medicinal chemistry and materials science. The presence of both acidic (carboxylic acid) and basic (imidazole) functionalities, along with its aromatic nature, suggests potential for diverse biological activities and applications as a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the available physicochemical data, synthetic methodologies, and potential biological relevance of this compound. Due to the limited availability of direct experimental data for this specific isomer, information from closely related analogs is included to provide a broader context.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and interpretation of its biological activity. The following tables summarize the available quantitative data.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 159589-67-0 | [1][2] |

| Molecular Formula | C₁₀H₈N₂O₂ | [2] |

| Molecular Weight | 188.18 g/mol | [2] |

| Appearance | Off-white solid | [2] |

| Melting Point | 198 °C | [2] |

| Boiling Point (Predicted) | 408.7 ± 28.0 °C | [2] |

| Density (Predicted) | 1.28 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 3.32 ± 0.36 | [2] |

| Storage | Sealed in dry, Room Temperature | [2] |

Table 2: Computed Properties of 2-(1H-imidazol-2-yl)benzoic acid (Isomer)

| Property | Value | Source |

| Molecular Weight | 188.18 g/mol | [3] |

| XLogP3 | 1.2 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Exact Mass | 188.058577502 Da | [3] |

| Monoisotopic Mass | 188.058577502 Da | [3] |

| Topological Polar Surface Area | 66 Ų | [3] |

| Heavy Atom Count | 14 | [3] |

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound via an Ullmann-type condensation reaction.

Materials:

-

2-Bromobenzoic acid (or 2-iodobenzoic acid)

-

Imidazole

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-bromobenzoic acid (1.0 eq), imidazole (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-bromobenzoic acid.

-

Reaction Execution: Stir the mixture at room temperature for 15 minutes to ensure homogeneity. Subsequently, heat the reaction mixture to 110-130 °C and maintain this temperature with vigorous stirring for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into water and acidify with 1 M HCl to a pH of ~5-6 to precipitate the product. Extract the aqueous mixture with ethyl acetate (3x).

-

Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire the spectrum on a 400 MHz or higher spectrometer. Expected signals would include those for the imidazole protons and the protons of the disubstituted benzene ring. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift.[4]

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum in the same solvent. This will provide signals for each unique carbon atom in the molecule.[4]

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of the solid sample using a KBr pellet or an ATR-FTIR spectrometer. Characteristic peaks would include the broad O-H stretch of the carboxylic acid, the C=O stretch, and C-N and C=C stretching vibrations from the aromatic rings.

Mass Spectrometry (MS):

-

Obtain the mass spectrum using an appropriate ionization technique (e.g., ESI or EI). The molecular ion peak should correspond to the molecular weight of the compound (188.18 g/mol ).

Mandatory Visualization

Caption: General workflow for the synthesis and characterization of this compound.

Biological Activity and Signaling Pathways

While specific biological studies on this compound are not extensively reported, the broader class of N-substituted imidazoles and benzimidazoles exhibits a wide range of pharmacological activities.[5][6] These include antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[5][7]

For instance, benzimidazole derivatives have been reported to show antibacterial, antifungal, and anticancer activities.[5] The imidazole moiety is a key component in many biologically active molecules and can interact with various biological targets. N-substituted carbazoles with an imidazole moiety have shown favorable antibacterial efficacy.[6]

Given the structural similarities to other biologically active N-arylimidazoles, it is plausible that this compound could exhibit similar properties. Further research is required to elucidate its specific biological targets and mechanisms of action. A hypothetical signaling pathway that could be investigated, based on the activities of related compounds, is the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival and is a common target in cancer therapy.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Conclusion

This compound presents an interesting scaffold for further investigation in drug discovery and materials science. While comprehensive experimental data for this specific isomer is limited, this guide provides a summary of the known physicochemical properties and outlines established synthetic and characterization methodologies based on closely related compounds. The potential for biological activity warrants further exploration, particularly in the areas of antimicrobial and anticancer research. The detailed protocols and workflows provided herein serve as a valuable resource for researchers initiating studies on this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 2-(1H-Imidazol-2-yl)benzoic acid | C10H8N2O2 | CID 16767379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of some 2-aminoimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-(1H-imidazol-1-yl)benzoic acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-(1H-imidazol-1-yl)benzoic acid. Due to the limited availability of direct experimental data for this specific isomer, this document presents a detailed profile based on predictive models and comparative analysis with its 3- and 4-isomers, as well as other related substituted benzoic acids and imidazoles. The guide includes predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for clarity. Furthermore, it outlines detailed experimental protocols for the synthesis and spectroscopic analysis of this compound, intended for researchers, scientists, and professionals in the fields of drug development and materials science.

Introduction

This compound is a bifunctional organic molecule incorporating a benzoic acid moiety and an imidazole ring. The unique positioning of the imidazole group at the ortho-position of the carboxylic acid offers distinct steric and electronic properties compared to its meta and para isomers, making it a molecule of significant interest in medicinal chemistry and materials science. The imidazole ring can act as a versatile ligand for metal ions, while the carboxylic acid group allows for further derivatization, such as the formation of esters and amides. This guide aims to provide a foundational understanding of its structural and spectroscopic properties.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in Table 1. These properties are essential for its handling, characterization, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₂ | [Calculated] |

| Molecular Weight | 188.18 g/mol | [Calculated] |

| Monoisotopic Mass | 188.05858 Da | [Calculated] |

| Physical Form | Solid (Predicted) | N/A |

| Solubility | Poorly soluble in water; soluble in polar aprotic solvents (e.g., DMF, DMSO). | [Inferred from analogs] |

| pKa (predicted) | Carboxylic Acid: ~3.5-4.5; Imidazole Ring: ~6.5-7.0 | [Inferred from analogs] |

| Stability | Stable under standard conditions. May decarboxylate at high temperatures. | [Inferred from analogs] |

Predicted Spectroscopic Data

While experimental spectra for this compound are not widely published, its spectroscopic signatures can be predicted based on established principles and data from analogous compounds.

¹H and ¹³C NMR Spectroscopy

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of each nucleus. The ortho-substitution pattern on the benzoic acid ring is expected to result in a complex and distinct splitting pattern for the aromatic protons compared to its isomers.[1]

Table 2: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Carboxylic Acid (COOH) | 13.0 - 13.5 | Broad Singlet | Chemical shift is concentration and solvent dependent. |

| Imidazole H2' | 8.2 - 8.4 | Singlet | Typically the most downfield imidazole proton. |

| Benzoic Acid H6 | 8.0 - 8.2 | Doublet of Doublets | deshielded due to proximity to the carboxylic acid. |

| Benzoic Acid H3, H4, H5 | 7.4 - 7.8 | Multiplet | Complex overlapping signals. |

| Imidazole H4', H5' | 7.2 - 7.6 | Multiplet |

Table 3: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid (C=O) | 168 - 172 | |

| Benzoic Acid C2 | 140 - 145 | Attached to the imidazole ring. |

| Imidazole C2' | 135 - 140 | |

| Benzoic Acid C1 | 130 - 135 | Attached to the carboxylic acid. |

| Benzoic Acid C3, C4, C5, C6 | 120 - 135 | |

| Imidazole C4', C5' | 118 - 128 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and the aromatic rings.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1300 - 1400 | Medium |

| C-O Stretch | 1200 - 1300 | Strong |

| O-H Bend | 900 - 950 | Broad, Medium |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted m/z Peaks for this compound in EI-MS

| m/z | Predicted Fragment | Notes |

| 188 | [M]⁺ | Molecular Ion |

| 171 | [M - OH]⁺ | Loss of hydroxyl radical |

| 143 | [M - COOH]⁺ | Loss of carboxylic acid group |

| 116 | [C₇H₄N₂]⁺ | Fragmentation of the benzoic acid ring |

| 68 | [C₃H₄N₂]⁺ | Imidazole cation |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound is the Ullmann condensation, a copper-catalyzed N-arylation reaction.[2] This method is commonly used for the synthesis of N-aryl imidazoles.[3] A general workflow for this synthesis is depicted in the diagram below.

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromobenzoic acid (1 equivalent), imidazole (1.2-1.5 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask.

-

Reaction: Stir the mixture at room temperature for 10 minutes to ensure homogeneity. Subsequently, heat the reaction mixture to 100-120°C and maintain this temperature with stirring for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into deionized water and acidify with 1 M HCl to a pH of approximately 5-6. This will protonate the carboxylic acid and may cause the product to precipitate. Extract the aqueous mixture with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound for ¹H NMR or 20-30 mg for ¹³C NMR in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum with a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak.[1]

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or by dissolving it in a suitable solvent for liquid injection.

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Analysis: Acquire the mass spectrum over a suitable m/z range.

Signaling Pathways and Logical Relationships

This compound itself is not directly implicated in specific biological signaling pathways. However, its structural motifs are present in numerous biologically active molecules. The logical relationship of its utility is as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The diagram below illustrates this relationship.

Caption: Logical relationship of this compound as a synthetic precursor.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound, alongside standardized protocols for its synthesis and characterization. The provided data and methodologies offer a valuable resource for researchers working with this compound, facilitating its unambiguous identification and use in further synthetic applications. The unique structural features of this molecule warrant further investigation into its potential applications in various fields of chemistry.

Disclaimer

The spectroscopic data presented in this document are predicted based on theoretical models and analysis of analogous structures, and have not been confirmed by experimental data. This information is intended for Research Use Only (RUO) and should not be used for diagnostic or therapeutic purposes.

References

An In-depth Technical Guide to 2-(1H-imidazol-1-yl)benzoic acid (CAS: 159589-67-0)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Data

2-(1H-imidazol-1-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid moiety substituted at the ortho-position with an imidazole ring. This unique structural arrangement imparts a range of physicochemical properties that make it a valuable building block in medicinal chemistry and materials science. Its CAS registry number is 159589-67-0.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. These properties are crucial for its handling, characterization, and application in various experimental settings.

| Property | Value | Source(s) |

| CAS Number | 159589-67-0 | N/A |

| Molecular Formula | C₁₀H₈N₂O₂ | N/A |

| Molecular Weight | 188.18 g/mol | N/A |

| Appearance | Off-white solid | [1] |

| Melting Point | 198 °C | [1] |

| Boiling Point (Predicted) | 408.7±28.0 °C | [1] |

| Density (Predicted) | 1.28±0.1 g/cm³ | [1] |

| pKa (Predicted) | 3.32±0.36 | [1] |

| Storage Temperature | Sealed in dry, Room Temperature | [1] |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the protons on the imidazole and benzene rings. The chemical shifts would be influenced by the electronic environment of each proton.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would display unique signals for the carbonyl carbon of the carboxylic acid, as well as for the aromatic carbons of both the benzene and imidazole rings.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O (carbonyl) stretch (around 1700 cm⁻¹), and C-N and C=C stretching vibrations from the imidazole and benzene rings.[2][3]

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several synthetic strategies, with the Ullmann condensation being a prominent method for the formation of the C-N bond between the imidazole and benzoic acid moieties.

Proposed Synthetic Route: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction.[4] For the synthesis of this compound, this would involve the coupling of imidazole with a 2-halobenzoic acid, such as 2-fluorobenzonitrile followed by hydrolysis, or directly with 2-chlorobenzoic acid.

Reaction Scheme:

References

- 1. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 2-(1H-imidazol-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Published: December 24, 2025

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, and synthesis of 2-(1H-imidazol-1-yl)benzoic acid (CAS 159589-67-0). While comprehensive experimental data for this specific isomer is limited in publicly accessible literature, this document compiles predicted data alongside verified experimental data for its isomers, 3-(1H-imidazol-1-yl)benzoic acid and 4-(1H-imidazol-1-yl)benzoic acid, to offer a robust framework for research and development. The guide includes detailed, adaptable experimental protocols for its synthesis via Ullmann condensation, predicted and comparative spectroscopic data (NMR, IR, MS), and key physicochemical properties. This document is intended to serve as a foundational resource for professionals engaged in medicinal chemistry, materials science, and drug discovery, where imidazole-bearing compounds are of significant interest.

Introduction

Imidazole derivatives are a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including the essential amino acid histidine. The incorporation of an imidazole moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. When attached to a benzoic acid scaffold, the resulting imidazolyl-benzoic acid isomers serve as versatile bifunctional linkers in the synthesis of novel therapeutic agents and metal-organic frameworks (MOFs).

This guide focuses specifically on the ortho-substituted isomer, this compound. Due to steric hindrance from the adjacent carboxylic acid group, the properties and synthesis of the 2-isomer can differ significantly from its meta- and para-substituted counterparts. This document aims to provide a detailed understanding of its molecular architecture and a practical guide to its synthesis and characterization.

Physicochemical and Spectroscopic Properties

Quantitative data for this compound is primarily based on predictions and comparisons with its isomers. The following tables summarize these key properties.

Table 1: General and Physicochemical Properties

| Property | This compound | Source/Method |

| CAS Number | 159589-67-0 | Vendor Data |

| Molecular Formula | C₁₀H₈N₂O₂ | Calculated |

| Molecular Weight | 188.18 g/mol | Calculated |

| Monoisotopic Mass | 188.058577502 Da | Calculated[1] |

| Appearance | Off-white solid | Predicted[2] |

| Melting Point | 198 °C | Predicted[2] |

| Boiling Point | 408.7 ± 28.0 °C | Predicted[2] |

| pKa | 3.32 ± 0.36 | Predicted[2] |

| Density | 1.28 ± 0.1 g/cm³ | Predicted[2] |

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Note: Predictions are based on standard substituent effects and analysis of related structures. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Carboxylic Acid (1H) | 13.0 - 13.5 | Broad Singlet | Position is concentration and solvent dependent. |

| Imidazole H2' (1H) | 8.2 - 8.4 | Singlet | Typically the most downfield imidazole proton. |

| Benzoic Acid H6 (1H) | 7.9 - 8.1 | Doublet of Doublets | Ortho to COOH, expected to be downfield. |

| Imidazole H4'/H5' (2H) | 7.6 - 7.9 | Multiplet | May appear as two distinct signals. |

| Benzoic Acid H3, H4, H5 | 7.2 - 7.7 | Multiplet | Complex overlapping signals expected. |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid (C=O) | ~167 | |

| Benzoic Acid C1 | ~138 | Carbon attached to the imidazole ring. |

| Imidazole C2' | ~136 | |

| Benzoic Acid C2 | ~132 | Carbon attached to the carboxylic acid group. |

| Benzoic Acid C4/C5/C6 | 124 - 131 | Aromatic carbons. |

| Imidazole C4'/C5' | 118 - 129 |

Table 4: Predicted Key IR and Mass Spectrometry Data

| Spectroscopic Method | Feature | Predicted Value/Fragment | Notes |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (Broad) | Characteristic broad absorption due to H-bonding.[3] |

| C=O Stretch (Carboxylic Acid) | 1680-1710 cm⁻¹ (Strong) | Typical for aromatic carboxylic acids.[3] | |

| C-N Stretch | 1300-1350 cm⁻¹ | ||

| Aromatic C=C Stretch | 1450-1600 cm⁻¹ | ||

| Mass Spectrometry (EI) | Molecular Ion [M]⁺ | m/z 188 | Corresponds to C₁₀H₈N₂O₂. |

| [M-H₂O]⁺ | m/z 170 | Loss of water. | |

| [M-COOH]⁺ | m/z 143 | Loss of the carboxyl group. | |

| Imidazole Fragment | m/z 68 |

Experimental Protocols

The most common synthetic route for N-aryl imidazoles is the Ullmann condensation, a copper-catalyzed N-arylation reaction. The following protocol is an adaptable method for the synthesis of this compound.

Synthesis via Ullmann Condensation

Objective: To synthesize this compound from 2-halobenzoic acid and imidazole.

Reactants:

-

2-Iodobenzoic acid or 2-Bromobenzoic acid (1.0 eq)

-

Imidazole (1.5 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

Potassium Carbonate (K₂CO₃) or Potassium Hydroxide (KOH) (2.0 eq)

-

L-Proline or 1,10-Phenanthroline (0.2 eq) (as ligand)

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (solvent)

Procedure:

-

Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-halobenzoic acid, imidazole, potassium carbonate, CuI, and the ligand.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes.

-

Solvent Addition: Add the anhydrous solvent (DMSO or DMF) via syringe.

-

Reaction: Heat the reaction mixture to 110-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up:

-

Cool the mixture to room temperature and pour it into deionized water.

-

Filter the solution to remove any insoluble copper salts.

-

Wash the aqueous solution with ethyl acetate to remove unreacted imidazole and other organic impurities.

-

Carefully acidify the aqueous layer with 1 M HCl to a pH of approximately 4-5.

-

The product will precipitate out of the solution.

-

-

Purification:

-

Collect the solid product by filtration.

-

Wash the collected solid with cold water to remove inorganic salts.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

-

Characterization: Confirm the identity and purity of the final product using NMR, IR, and Mass Spectrometry, comparing the results to the predicted data in Tables 2, 3, and 4.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Structural Analysis Logic

The validation of the molecular structure follows a logical progression from synthesis to spectroscopic confirmation.

Caption: Logical workflow for the structural validation of the target compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the peer-reviewed literature detailing the biological activity or interaction with signaling pathways for this compound itself. However, derivatives of its isomers, particularly 3- and 4-(1H-imidazol-1-yl)benzoic acid, have been investigated for a range of therapeutic applications.[4] These include roles as anticancer and antimicrobial agents.[4] The core structure is often used as a scaffold to orient functional groups towards biological targets, such as the active sites of enzymes. Researchers are encouraged to use this molecule as a starting point for creating novel derivatives for biological screening.

Conclusion

This compound is a valuable, yet under-characterized, bifunctional molecule. This technical guide consolidates the available predicted data and provides a comparative framework based on its well-documented isomers to facilitate further research. The adaptable synthesis protocol and detailed spectroscopic predictions offer a solid foundation for chemists to produce and validate this compound. Future work should focus on obtaining experimental crystallographic and spectroscopic data and exploring the biological activities of this specific ortho-isomer and its derivatives to unlock its full potential in drug discovery and materials science.

References

- 1. 2-(1H-Imidazol-2-yl)benzoic acid | C10H8N2O2 | CID 16767379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: 3-(1H-imidazol-1-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of 3-(1H-imidazol-1-yl)benzoic acid, a versatile bifunctional molecule. It serves as a crucial building block in medicinal chemistry and materials science. These notes include detailed experimental protocols, quantitative data summaries, and diagrams to illustrate key processes and pathways.

Core Compound Data

The fundamental physicochemical properties of 3-(1H-imidazol-1-yl)benzoic acid are essential for its proper handling, characterization, and application.

| Property | Value | Source(s) |

| CAS Number | 108035-47-8 | [1][2] |

| Molecular Formula | C₁₀H₈N₂O₂ | [1][2] |

| Molecular Weight | 188.18 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| Purity (Typical) | >95% | [1] |

| Solubility | Poorly soluble in water; moderately soluble in polar aprotic solvents (e.g., DMF, DMSO). | [2] |

| pKa (predicted) | Carboxylic Acid: ~4.2; Imidazole Ring: ~6.8 | [2] |

| Stability | Stable under an inert atmosphere; may be prone to decarboxylation at temperatures above 200°C. | [2] |

Hazard and Safety Information

According to safety data sheets, 3-(1H-imidazol-1-yl)benzoic acid is classified with the following hazards.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be used when handling this chemical.[1][3]

-

Acute Toxicity (Oral), Category 4 (H302): Harmful if swallowed.[1]

-

Skin Corrosion/Irritation, Category 2 (H315): Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation, Category 2 (H319): Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity - Single Exposure, Category 3 (H335): May cause respiratory irritation.[1]

Applications in Research and Development

3-(1H-imidazol-1-yl)benzoic acid's unique structure, which combines a carboxylic acid and an imidazole ring, makes it a valuable precursor in several scientific fields.

Pharmaceutical Intermediate and Medicinal Chemistry

The bifunctional nature of 3-(1H-imidazol-1-yl)benzoic acid allows for extensive chemical modifications, making it an attractive scaffold for developing novel therapeutic agents.[4] The carboxylic acid can be converted into amides, esters, and other functional groups, while the imidazole ring can coordinate with metal centers in enzymes or act as a hydrogen bond donor/acceptor.[4][5] This versatility has led to its use in synthesizing compounds with potential antimicrobial and antioxidant properties.[4]

Derivatives of 3-(1H-imidazol-1-yl)benzoic acid are of significant interest in medicinal chemistry for their potential anticancer, antimicrobial, and enzyme-inhibitory properties.[5] The imidazole nucleus is a key component of many biologically active molecules and can enhance pharmacokinetic properties like solubility and bioavailability.[5]

As potential anticancer agents, derivatives of this compound could interfere with critical cell survival and proliferation pathways, such as the PI3K/Akt/mTOR pathway.[5]

References

Application Notes and Protocols for 2-(1H-imidazol-1-yl)benzoic acid as a Ligand

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-(1H-imidazol-1-yl)benzoic acid as a versatile ligand in coordination chemistry, materials science, and drug development. Due to the limited availability of specific data for the 2-isomer, information from closely related analogs, such as benzimidazole derivatives and other isomers, is included to provide a comprehensive overview of its potential applications.

Introduction

This compound is a bifunctional organic molecule featuring a carboxylic acid group and an imidazole ring. This unique structure allows it to act as a versatile ligand, coordinating to metal ions through both the carboxylate oxygen atoms and the nitrogen atom of the imidazole ring. This dual functionality makes it a valuable building block for the synthesis of metal-organic frameworks (MOFs), coordination polymers, and bioactive metal complexes. Its derivatives have shown promise in catalysis and as potential therapeutic agents. Compounds with a carboxylic acid group are known for their chelating properties, which are beneficial for biological applications and the construction of supramolecular networks.[1]

Physicochemical Properties

While specific experimental data for this compound is limited, the following table summarizes its computed properties and data from its isomers.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₂ | [2] |

| Molecular Weight | 188.18 g/mol | [2] |

| Appearance | White to off-white solid (predicted) | |

| pKa (Carboxylic Acid) | ~4.2 (predicted for 3-isomer) | [3] |

| pKa (Imidazole Ring) | ~6.8 (predicted for 3-isomer) | [3] |

| Solubility | Poorly soluble in water; soluble in polar aprotic solvents (e.g., DMF, DMSO) (predicted for 3-isomer) | [3] |

Synthesis of this compound

A common method for the synthesis of N-aryl imidazoles is the Ullmann condensation, which involves a copper-catalyzed N-arylation reaction.[3] The following protocol is adapted from procedures for related isomers and analogs.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via a copper-catalyzed Ullmann-type reaction.

Materials:

-

2-Bromobenzoic acid

-

Imidazole

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 eq), imidazole (1.5 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Add anhydrous DMF to the flask to dissolve the reactants.

-

Heat the reaction mixture to 120-140 °C and stir for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and acidify to a pH of approximately 4-5 with 1 M HCl to precipitate the product.

-

Extract the aqueous layer with ethyl acetate (3x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Coordination Chemistry and Applications

This compound is an excellent candidate for the construction of coordination polymers and MOFs due to its ability to bridge metal centers.[1][4] These materials have potential applications in gas storage, catalysis, and sensing.

Synthesis of a Zinc-based Metal-Organic Framework

The following is a general protocol for the solvothermal synthesis of a zinc-based MOF using an imidazole-carboxylate ligand, adapted from procedures for related isomers.[5]

Experimental Protocol: Solvothermal Synthesis of a Zn-MOF

Materials:

-

This compound

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

Procedure:

-

In a 20 mL scintillation vial, dissolve this compound (0.5 mmol) in 5 mL of ethanol.

-

In a separate vial, dissolve zinc nitrate hexahydrate (0.5 mmol) in 5 mL of DMF.

-

Combine the two solutions in a 20 mL Teflon-lined autoclave.

-

Seal the autoclave and heat it in an oven at 120 °C for 48 hours.

-

After cooling to room temperature, collect the resulting crystalline product by filtration.

-

Wash the crystals with fresh DMF and then ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum at 80 °C for 12 hours.

Workflow Diagram:

Caption: General workflow for the solvothermal synthesis of a Zn-MOF.

Catalytic Applications